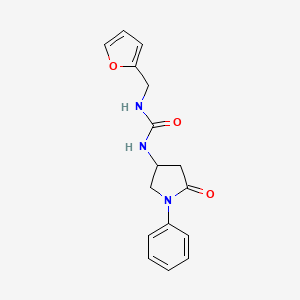
1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea” is a complex organic compound that contains a furan ring, a phenyl ring, a pyrrolidine ring, and a urea group. It belongs to the class of compounds known as alkylaminophenols .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized using the Petasis reaction . This reaction is a multi-component reaction that involves the reaction of an amine, a boronic acid, and a carbonyl compound to form a new carbon-carbon bond.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FTIR, UV, and NMR . Computational spectral studies can also be used to support the structural analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using quantum chemical calculations . These calculations can provide information about properties such as bond lengths, dihedral and bond angles, HOMO and LUMO energies, thermodynamic parameters, vibrational frequencies, electrostatic potential, excitation energies, Mulliken atomic charges, and oscillator strengths .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea has been synthesized through the coupling of purified furfural with urea. This compound exhibits significant bioactivity against various pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus, demonstrating its potential in medicinal applications. Its broad spectrum of activity against these pathogens suggests its potential for development into novel drugs (Donlawson et al., 2020).
Chemical Synthesis via Biomass-Based Furfural
The synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea from biomass-based furfural highlights an eco-friendly approach to creating valuable chemicals. This synthesis route not only improves yield but also provides a clear structural confirmation, underlining the environmental and economic benefits of utilizing renewable resources in chemical synthesis (Orie et al., 2018).
Novel Compound Synthesis for Pharmaceutical Use
The synthesis of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane, a novel compound derived from the same chemical family, has been reported. This compound, along with its intermediates, has potential applications in the pharmaceutical and chemical industries, further expanding the utility of this chemical class in creating new drugs and materials (Orie et al., 2019).
Antimicrobial Activity and Drug Development
The antimicrobial activity of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane against Escherichia coli, Salmonella typhi, and Bacillus subtilis has been documented. Its selective bioactivity underscores the potential of furfural derivatives in the development of new antimicrobial agents, supporting the exploration of this chemical space for novel therapeutic options (Don-lawson et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15-9-12(11-19(15)13-5-2-1-3-6-13)18-16(21)17-10-14-7-4-8-22-14/h1-8,12H,9-11H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGRXSUDCBLYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

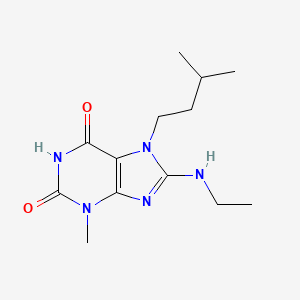

![4,7,8-Trimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2653670.png)
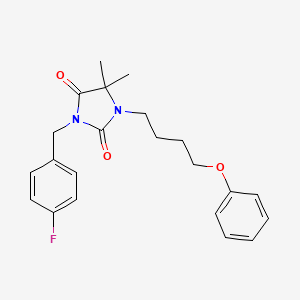
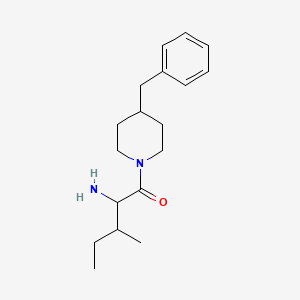
![N-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2653673.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2653675.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2653676.png)


![N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide](/img/structure/B2653682.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2653683.png)
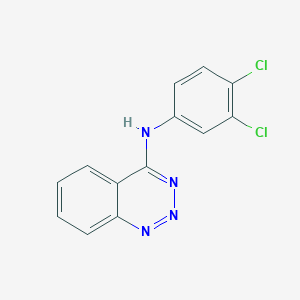
![N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]prop-2-enamide](/img/structure/B2653687.png)